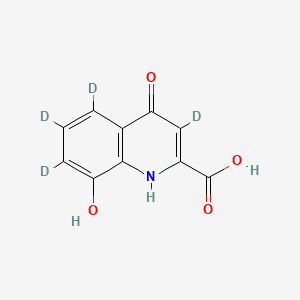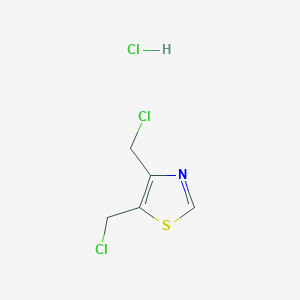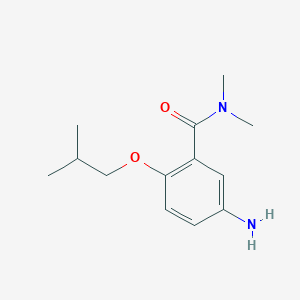
5-Amino-2-isobutoxy-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-isobutoxy-N,N-dimethylbenzamide is a chemical compound characterized by its unique structure, which includes an amino group, an isobutoxy group, and a dimethylamino group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-isobutoxy-N,N-dimethylbenzamide typically involves multiple steps, starting with the formation of the benzamide core One common approach is the reaction of isobutyl alcohol with dimethylamine in the presence of a suitable catalyst to form the isobutoxy group
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and controlled conditions to ensure high yield and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-isobutoxy-N,N-dimethylbenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to introduce oxygen atoms into the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.
Major Products Formed: The reactions can yield various products, such as oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, 5-Amino-2-isobutoxy-N,N-dimethylbenzamide can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound may be utilized as a probe or inhibitor in studies involving enzyme activity or protein interactions. Its structural features allow it to bind to specific biological targets, providing insights into biological processes.
Medicine: The compound has potential applications in medicinal chemistry, where it can be explored as a lead compound for drug development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, coatings, and materials. Its unique properties may contribute to the development of innovative products.
Mechanism of Action
The mechanism by which 5-Amino-2-isobutoxy-N,N-dimethylbenzamide exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the precise mechanism requires detailed studies and experimental data.
Comparison with Similar Compounds
5-Amino-2-methoxy-N,N-dimethylbenzamide
5-Amino-2-ethoxy-N,N-dimethylbenzamide
5-Amino-2-propoxy-N,N-dimethylbenzamide
Uniqueness: 5-Amino-2-isobutoxy-N,N-dimethylbenzamide stands out due to its isobutoxy group, which imparts distinct chemical and physical properties compared to its analogs with methoxy, ethoxy, or propoxy groups. These differences can influence its reactivity, solubility, and biological activity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
5-amino-N,N-dimethyl-2-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C13H20N2O2/c1-9(2)8-17-12-6-5-10(14)7-11(12)13(16)15(3)4/h5-7,9H,8,14H2,1-4H3 |
InChI Key |
JRKYRZYEEXZBCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)N)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


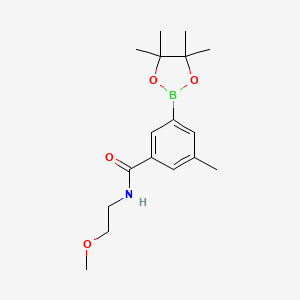
![3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]-1-propanol](/img/structure/B15340151.png)

![2-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-piperidine dihydrochloride](/img/structure/B15340165.png)
![1-(5-Bromo-[1,1'-biphenyl]-3-yl)pyrrolidin-2-one](/img/structure/B15340167.png)
![Propyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B15340169.png)
![4-Amino-2-[1-[(2-methoxyethyl)sulfonyl]-4-pyrazolyl]pyrimidine](/img/structure/B15340181.png)
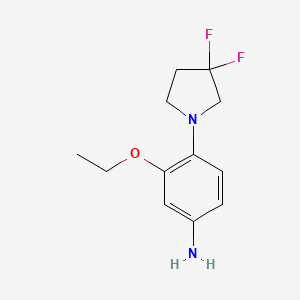
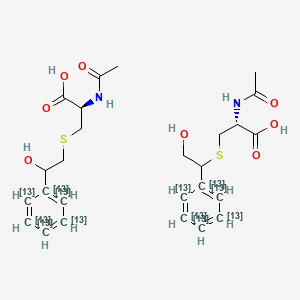
![N-[(3-chloro-4-fluorophenyl)methylidene]hydroxylamine](/img/structure/B15340201.png)
